molecular formula C6H5N3OS B241173 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 186509-03-5

4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B241173
CAS RN: 186509-03-5
M. Wt: 167.19 g/mol
InChI Key: ZVUZJZUKDVRNCL-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine, also known as 4-TODA, is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. It is a type of amine, which is a compound that contains a nitrogen atom connected to a carbon atom. 4-TODA has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a reagent, catalyst, and building block in a variety of chemical reactions. In addition, 4-TODA has been found to have a number of medicinal properties, making it a promising candidate for drug development.

Scientific Research Applications

Electrochemical Biosensors

4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine: derivatives have been utilized in the development of electrochemical biosensors . These sensors leverage the conductive properties of polymers containing the thiophene moiety. For instance, ferrocene-functionalized derivatives have been synthesized and copolymerized with related compounds at graphite electrodes. The amino groups on the polymer backbone are used for the covalent attachment of enzymes like glucose oxidase, which facilitates the detection of glucose levels in biological samples .

Electrochromic Devices

The compound’s derivatives are also applied in high-contrast electrochromic devices (ECDs) . These devices change color in response to electrical input and are used in applications like smart windows, displays, and rear-view mirrors. The thiophene units contribute to the polymer’s ability to exhibit multiple colors and high optical contrast, which are essential features for ECDs .

Conducting Polymers

In the field of conducting polymers , thiophene derivatives are key components due to their excellent electrical conductivity and stability. They are incorporated into materials for batteries, electronic devices, sensors, capacitors, and electromagnetic devices. The integration of thiophene-based compounds into polymeric structures can enhance the performance of these materials .

Organic Synthesis

4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine: is involved in organic synthesis processes. Its structure allows for the creation of complex molecules with potential applications in pharmaceuticals and agrochemicals. The compound can act as a building block for synthesizing various organic molecules, leading to new drugs and treatments .

Biotechnology

In biotechnology, thiophene derivatives are used to modify surfaces for the attachment of biomolecules. This modification can improve the interaction between biological entities and synthetic materials, which is crucial for the development of biosensors, diagnostic tools, and tissue engineering applications .

Catalysis

The compound’s derivatives serve as catalysts in chemical reactions. Their unique structure can accelerate reactions, increase selectivity, and improve yields. This is particularly valuable in the production of fine chemicals and pharmaceuticals, where precise control over reaction conditions is necessary .

Electronics

Thiophene-based compounds are integral to the electronics industry. They are used in the production of semiconductors, light-emitting diodes (LEDs), and other electronic components. The compound’s ability to conduct electricity and its stability under various conditions make it an ideal choice for these applications .

Polymer Chemistry

Finally, in polymer chemistry, 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine is used to create new polymeric materials with enhanced properties. These materials can have applications in coatings, adhesives, and composite materials. The compound’s versatility allows for the design of polymers with specific characteristics tailored to particular uses .

properties

IUPAC Name

4-thiophen-2-yl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-6-5(8-10-9-6)4-2-1-3-11-4/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUZJZUKDVRNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362838
Record name SBB002764
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186509-03-5
Record name SBB002764
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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